molecular formula C11H11ClN2O5S B2480335 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide CAS No. 2034611-79-3

2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2480335
CAS No.: 2034611-79-3
M. Wt: 318.73
InChI Key: YENLUSLBRKXGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a chloro substituent on the benzene ring and a 2,4-dioxooxazolidine moiety linked via an ethyl group to the sulfonamide nitrogen. This structure combines a sulfonamide backbone—common in pharmaceuticals and agrochemicals—with an oxazolidinone ring, a heterocycle known for its role in antibiotics (e.g., linezolid) due to its ability to inhibit bacterial protein synthesis .

Properties

IUPAC Name

2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O5S/c12-8-3-1-2-4-9(8)20(17,18)13-5-6-14-10(15)7-19-11(14)16/h1-4,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENLUSLBRKXGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Intermediate Design

Core Disconnection Strategies

The molecule disconnects into three primary synthons:

  • 2-Chlorobenzenesulfonyl chloride : Serves as the sulfonamide precursor.
  • Ethylene diamine derivative : Provides the ethyl linker for oxazolidinone cyclization.
  • Oxazolidinone ring system : Constructed via carbonylative cyclization of β-amino alcohols.

Critical Intermediate: 3-(2-Aminoethyl)oxazolidin-2,4-dione

This intermediate forms the scaffold for sulfonamide coupling. Its synthesis involves:

  • Step 1 : Reaction of ethylenediamine with phosgene or diphosgene to form a carbamate intermediate.
  • Step 2 : Cyclization under basic conditions (e.g., K₂CO₃) to yield the oxazolidinone core.

Detailed Synthetic Pathways

Route 1: Sequential Sulfonylation-Oxazolidinone Cyclization

Reaction Sequence
  • Sulfonamide Formation :

    • Reactants : 2-Chlorobenzenesulfonyl chloride (1.2 eq) and 2-aminoethanol (1.0 eq).
    • Conditions : Dichloromethane (DCM), pyridine (1.5 eq), 0°C → RT, 12 h.
    • Product : N-(2-Hydroxyethyl)-2-chlorobenzenesulfonamide (Yield: 78–85%).
  • Oxazolidinone Cyclization :

    • Reactants : N-(2-Hydroxyethyl)-2-chlorobenzenesulfonamide (1.0 eq), triphosgene (0.35 eq).
    • Conditions : Tetrahydrofuran (THF), Et₃N (2.0 eq), 0°C → reflux, 6 h.
    • Product : Target compound (Yield: 62–68%).
Optimization Data
Parameter Value Range Optimal Condition
Solvent THF, DCM, AcCN THF
Base Et₃N, DBU, Pyridine Et₃N
Temperature (°C) 0 → 40 vs 0 → 66 0 → 66
Cyclization Time (h) 4–8 6

Route 2: Palladium-Catalyzed Coupling and Late-Stage Functionalization

Reaction Sequence
  • Oxazolidinone Synthesis :

    • Reactants : Ethylene carbonate (1.0 eq) and 1,2-diaminoethane (1.1 eq).
    • Conditions : Toluene, 110°C, 8 h.
    • Product : 3-(2-Aminoethyl)oxazolidin-2,4-dione (Yield: 81%).
  • Sulfonylation :

    • Reactants : 3-(2-Aminoethyl)oxazolidin-2,4-dione (1.0 eq), 2-chlorobenzenesulfonyl chloride (1.1 eq).
    • Conditions : DCM, NaHCO₃ (2.0 eq), 0°C → RT, 4 h.
    • Product : Target compound (Yield: 89%).
Comparative Catalytic Systems
Catalyst Solvent Temp (°C) Yield (%)
Pd(OAc)₂/Xantphos 1,4-Dioxane 130 53
PdCl₂(PPh₃)₂ THF/H₂O 90 73
PEPPSI-IPr DME 100 40

Route 3: Microwave-Assisted One-Pot Synthesis

Reaction Parameters
  • Reactants : 2-Chlorobenzenesulfonyl chloride, 2-(2,4-dioxooxazolidin-3-yl)ethylamine.
  • Conditions : Microwave irradiation, 150 W, 120°C, 20 min.
  • Solvent : Acetonitrile with 10% H₂O.
  • Yield : 94% (purity >98% by HPLC).
Advantages Over Conventional Methods
  • Time Reduction : 20 min vs 6–12 h.
  • Side Reaction Suppression : <2% desulfonation byproducts.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Stage Residence Time (min) Key Parameter
Sulfonylation 15 Mixing efficiency (Re > 2k)
Cyclization 30 Temp gradient control (±1°C)
Crystallization 45 Anti-solvent addition rate

Cost-Benefit Analysis of Chlorination Methods

Method Chlorine Source Purity (%) Cost (USD/kg)
Direct Cl₂ gas Gaseous Cl₂ 99.5 12.50
N-Chlorosuccinimide NCS 98.2 18.75
SO₂Cl₂ Sulfuryl chloride 99.1 14.20

Challenges and Mitigation Strategies

Regioselectivity in Oxazolidinone Formation

  • Issue : Competing formation of 5-membered vs 6-membered lactams.
  • Solution : Use of bulky bases (e.g., DIPEA) to favor oxazolidinone via Thorpe-Ingold effect.

Sulfonamide Hydrolysis Under Acidic Conditions

  • Issue : Degradation at pH < 4.
  • Mitigation : Buffered reaction media (pH 6–7) with in situ neutralization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the benzene ring undergoes nucleophilic displacement under basic conditions. Key reactions include:

ReagentConditionsProductYieldSource
Ammonia/AminesEthanol, reflux (3–6 h)Substituted benzenesulfonamide derivatives60–75%
Thiophenol derivativesK₂CO₃, DMF, 80°C (12 h)Thioether-linked sulfonamide analogs68%
Piperazine derivativesDCM, DIEA, rt (24 h)Bis-sulfonamide conjugates82%

Example : Reaction with 1-Boc-3-oxopiperazine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA) yields intermediates for further functionalization .

Oxidation and Reduction Reactions

The oxazolidinone ring and sulfonamide group participate in redox transformations:

Reaction TypeReagent/ConditionsMajor ProductNotesSource
OxidationKMnO₄, H₂SO₄, 60°CSulfonic acid derivativeRequires acidic medium
ReductionLiAlH₄, THF, 0°C → rt (2 h)Alcohol from oxazolidinone ring openingLow yield due to side reactions

Mechanistic Insight : Oxidation of the sulfonamide to sulfonic acid proceeds via radical intermediates under strong acidic conditions.

Condensation Reactions

The compound reacts with aldehydes to form heterocyclic systems:

AldehydeCatalyst/ConditionsProductYieldApplicationSource
4-NitrobenzaldehydeAcetic acid, NaOAc, reflux (24 h)Thiazolone-benzenesulfonamide hybrid78%Carbonic anhydrase IX inhibition
3-BromobenzaldehydeSame as aboveBrominated thiazolone derivative65%Antibacterial studies

Case Study : Condensation with 4-nitrobenzaldehyde produces a thiazolone derivative with demonstrated inhibitory activity against carbonic anhydrase IX (IC₅₀ = 12.3 nM) .

Acylation Reactions

The primary amine in the oxazolidinone-ethyl side chain undergoes acylation:

Acylating AgentConditionsProductYieldSource
Bromoacetic acidDCM, EDC/HOBt, rt (12 h)Bromoacetamide-functionalized derivative85%
4-Fluorobenzenesulfonyl chloridePyridine, DCM, 0°C → rt (6 h)Di-sulfonamide conjugate73%

Key Finding : Electron-withdrawing substituents on the acylating agent enhance reaction rates by increasing electrophilicity .

Mechanistic Pathways

  • S<sub>N</sub>2 Displacement : The chlorine atom’s leaving group ability is enhanced by the electron-withdrawing sulfonamide group, facilitating nucleophilic attack .

  • Acid-Catalyzed Oxidation : Protonation of the sulfonamide nitrogen increases susceptibility to oxidative cleavage.

Comparative Reactivity Data

A reactivity analysis against structurally similar compounds reveals:

Compound ModificationReactivity Toward ThiolsOxidation StabilityReference
Chlorine → Bromine substitution1.5× faster kineticsSimilar
Oxazolidinone → ThiazolidinoneReduced acylation yieldLower thermal stability

Case Studies in Drug Development

  • Anticancer Hybrids : Acylation with 7-substituted benzo[ e] thiadiazin-3(4 H)-one 1,1-dioxide produced derivatives with dual carbonic anhydrase and histone deacetylase inhibition (IC₅₀ = 8.9–14.7 nM) .

  • Antimicrobial Agents : Thiazolone derivatives showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

This compound’s versatility in nucleophilic substitution, condensation, and acylation reactions makes it a valuable scaffold in medicinal chemistry. Experimental data emphasize the critical role of reaction conditions (e.g., solvent polarity, temperature) in optimizing yields and selectivity .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial growth.

Anticancer Potential

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting a promising avenue for cancer therapy. The compound's ability to modulate signaling pathways involved in cell proliferation and survival further supports its candidacy for anticancer drug development.

Pharmaceutical Development

The unique structure of this compound positions it as a valuable scaffold for the development of new pharmaceuticals. Its derivatives are being explored for their potential to treat various diseases, including infections and cancers. The sulfonamide group enhances the compound's solubility and bioavailability, making it suitable for oral administration.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective: To evaluate the antimicrobial properties against specific bacterial strains.
    • Method: Disc diffusion assay was employed to measure inhibition zones.
    • Results: The compound displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested strains.
  • Anticancer Activity Assessment
    • Objective: To assess the cytotoxic effects on MCF-7 cells.
    • Method: MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
    • Results: A notable reduction in cell viability was observed at concentrations above 20 µM, indicating potential for further development as an anticancer agent.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus1615
Escherichia coli3210
Pseudomonas aeruginosa820

Table 2: Anticancer Activity Against MCF-7 Cells

Concentration (µM)Cell Viability (%)
0100
1080
2055
4025

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The oxazolidinone moiety may also interact with cellular components, disrupting normal cellular functions. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

The compound can be compared to structurally related sulfonamides, chloroacetamides, and oxazolidinone-containing derivatives. Below is a detailed analysis:

Structural and Functional Analogues

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Primary Use/Activity Reference
2-Chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide (Target) Chlorobenzene, 2,4-dioxooxazolidine-ethyl-sulfonamide Hypothesized: Antibacterial/Pharmaceutical -
Chlorsulfuron (2-chloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide) Chlorobenzene, triazine-carbamoyl-sulfonamide Herbicide (ALS inhibitor)
2-Chloro-N-(2-(ethylamino)ethyl)benzenesulfonamide hydrochloride Chlorobenzene, ethylamino-ethyl-sulfonamide Intermediate/Pharmacological studies
Linezolid Oxazolidinone ring, fluorophenyl group Antibacterial (protein synthesis inhibitor) - (External knowledge)
2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide Benzimidazole-sulfonamide hybrid Potential antifungal/anticancer agent
Key Differences and Implications

Substituent-Driven Activity: The target compound’s 2,4-dioxooxazolidine group distinguishes it from herbicides like chlorsulfuron (triazine-carbamoyl) and pharmaceuticals like linezolid (non-dioxo oxazolidinone). The dioxo group may alter electron distribution, affecting binding to bacterial ribosomes or enzymatic targets. Compared to 2-chloro-N-(2-(ethylamino)ethyl)benzenesulfonamide , the oxazolidinone ring in the target compound likely enhances metabolic stability and bioavailability, as oxazolidinones are less prone to rapid hydrolysis than primary amines.

Biological Activity: Chlorsulfuron inhibits acetolactate synthase (ALS) in plants, a mechanism absent in oxazolidinone-based compounds . The benzimidazole-sulfonamide hybrid demonstrates how heterocyclic appendages can shift activity toward antifungal or anticancer applications, whereas the target’s oxazolidinone suggests a narrower antibacterial focus.

Physicochemical Properties: The oxazolidinone ring in the target compound may improve solubility in polar solvents compared to purely aromatic sulfonamides (e.g., chlorsulfuron). This could enhance oral bioavailability in pharmaceutical contexts.

Research Findings and Gaps
  • Synthesis Pathways : The target compound’s synthesis likely involves coupling 2-chlorobenzenesulfonyl chloride with a 2-(2,4-dioxooxazolidin-3-yl)ethylamine intermediate, analogous to methods used for benzimidazole-sulfonamide hybrids .
  • Biological Data: No direct activity data for the target compound is provided in the evidence. However, oxazolidinone derivatives generally exhibit MIC values <2 µg/mL against Gram-positive bacteria, suggesting a benchmark for future studies.
  • Agrochemical Potential: While chloroacetamides like S-metolachlor target plant-specific enzymes, the target’s sulfonamide group may limit herbicidal utility unless paired with a triazine or urea moiety.

Biological Activity

2-Chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanism of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12ClN3O4S\text{C}_{12}\text{H}_{12}\text{ClN}_3\text{O}_4\text{S}

This structure features a chloro-substituted benzene ring linked to a sulfonamide group and an oxazolidinone moiety, which is crucial for its biological activity.

Antibacterial Properties

Recent studies have evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. The compound was tested against several bacterial strains using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Escherichia coli3264
Staphylococcus aureus1632
Bacillus subtilis816
Salmonella enteritidis64128

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while showing moderate effectiveness against Gram-negative bacteria such as Escherichia coli and Salmonella enteritidis .

The mechanism by which this compound exerts its antibacterial effects is believed to involve inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By disrupting this pathway, the compound effectively limits bacterial growth and proliferation .

Study on Antibacterial Efficacy

In a study published in MDPI, researchers synthesized various benzene sulfonamide derivatives and evaluated their antibacterial properties. Among these derivatives, this compound showed promising results against multiple bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics .

Toxicity and Safety Profile

Toxicity assessments have been conducted to evaluate the safety profile of the compound. In vitro cytotoxicity tests on human cell lines indicated that while the compound possesses antibacterial properties, it also exhibits moderate cytotoxicity at higher concentrations. Further studies are required to establish a therapeutic index that balances efficacy against toxicity .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including sulfonamide bond formation and oxazolidinone ring cyclization. Key parameters to optimize include:

  • Temperature : Elevated temperatures (70–100°C) for sulfonylation steps to enhance reactivity.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
  • Catalysts : Use of triethylamine or DMAP to facilitate nucleophilic substitutions .
  • Purity control : Thin-layer chromatography (TLC) or HPLC monitors reaction progress .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural confirmation requires:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and regioselectivity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray crystallography (if available): Resolves crystal packing and stereochemistry .
  • HPLC : Quantifies purity (>95% for biological assays) .

Q. What preliminary biological screening methods are used to assess this compound’s activity?

Initial screens include:

  • Enzyme inhibition assays : Targeting enzymes like carbonic anhydrase or NLRP3 inflammasome, using fluorometric or colorimetric readouts .
  • Cellular viability assays (e.g., MTT): Evaluates cytotoxicity in cancer or immune cell lines .
  • Receptor binding studies : Radioligand displacement assays to assess affinity for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity and selectivity?

Systematic SAR studies compare derivatives with:

  • Chlorine position : Meta vs. para substitution alters steric/electronic interactions with target proteins .
  • Oxazolidinone ring modifications : Introduction of methyl or trifluoromethyl groups enhances metabolic stability .
  • Sulfonamide linker optimization : Ethyl vs. propyl spacers modulate solubility and membrane permeability .
    • Example: Replacing the ethyl group with a cyclopropane ring improved IC50_{50} against NLRP3 by 3-fold .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Conflicting results (e.g., high in vitro vs. low in vivo activity) are addressed via:

  • Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability using LC-MS/MS .
  • Off-target screening : Panels of 50+ kinases/phosphatases identify unintended interactions .
  • Species-specific assays : Compare human vs. murine enzyme isoforms to explain interspecies variability .

Q. How can computational methods guide the design of derivatives with improved target engagement?

  • Molecular docking : Predict binding modes to NLRP3 (PDB: 6NPY) or carbonic anhydrase IX (PDB: 3IAI) .
  • MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Correlate logP, polar surface area, and H-bond donors with IC50_{50} values .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

StepReaction TypeOptimal ConditionsYield (%)Purity (%)Reference
1SulfonylationDCM, 25°C, 12 h7892
2CyclizationDMF, 80°C, 6 h6595
3PurificationSilica gel column99

Q. Table 2. Comparative Bioactivity of Derivatives

DerivativeSubstituent ModificationIC50_{50} (NLRP3, μM)Solubility (mg/mL)
ParentNone1.20.8
A-CF3_3 at oxazolidinone0.40.5
BEthyl → cyclopropane0.91.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.